molecular formula C19H21N5O6S B4015931 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate

2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate

Cat. No.: B4015931
M. Wt: 447.5 g/mol
InChI Key: MWFHOPOOFHCROR-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazinan ring, a sulfonyl group, and a nitrobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with 2-aminoethylamine to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride and 1,3,5-triazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-aminobenzoate.

    Reduction: Formation of this compound sulfide.

    Substitution: Formation of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-carboxybenzoate.

Scientific Research Applications

2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating the expression of genes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Methyl 4-aminobenzoate: An ester of 4-aminobenzoic acid.

    2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with similar structural features.

Uniqueness

2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate is unique due to its combination of a triazinan ring, a sulfonyl group, and a nitrobenzoate ester. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[6-[(4-methylphenyl)sulfonylamino]-2,4-dihydro-1H-1,3,5-triazin-3-yl]ethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O6S/c1-14-2-8-17(9-3-14)31(28,29)22-19-20-12-23(13-21-19)10-11-30-18(25)15-4-6-16(7-5-15)24(26)27/h2-9H,10-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHOPOOFHCROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate
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2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate
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2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate
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2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate
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2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate
Reactant of Route 6
2-{4-[(4-Methylbenzenesulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate

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